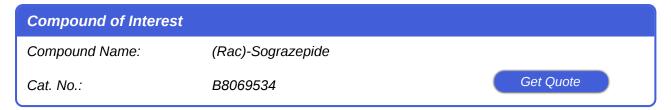


Application Notes and Protocols for Preclinical Administration of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as (Rac)-Netazepide or YF476, is a potent and selective cholecystokinin B (CCK-B) or cholecystokinin 2 (CCK2) receptor antagonist. Preclinical studies have demonstrated its efficacy as an orally active agent for reducing gastric acid secretion and its potential in models of hypergastrinemia-related conditions. This document provides detailed application notes and protocols for the administration of (Rac)-Sograzepide in preclinical trials, based on available scientific literature.

Data Presentation Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **(Rac)-Sograzepide** (Netazepide/YF476) in various preclinical species following different administration routes.



Parameter	Species	Administrat ion Route	Dosage	Value	Reference
Oral Bioavailability	Rat	Oral vs. Intravenous	Not Specified	26-28%	[1]
Dog	Oral vs. Intravenous	Not Specified	27-50%	[1]	
Tmax (Time to Maximum Concentratio n)	Human (as a proxy)	Oral	100 mg	~1 hour	[2]
t½ (Half-life)	Human (as a proxy)	Oral	100 mg	~7 hours	[2]

Note: Detailed preclinical pharmacokinetic data such as Cmax, AUC, and Clearance for rat and dog models were not consistently available in the reviewed literature. The human data is provided as an approximate reference.

Pharmacodynamic Parameters

The pharmacodynamic efficacy of **(Rac)-Sograzepide** has been primarily evaluated by its ability to inhibit gastric acid secretion.



Parameter	Species	Administrat ion Route	Agonist	ED50 Value	Reference
Inhibition of Gastric Acid Secretion	Rat (anesthetized)	Intravenous	Pentagastrin	0.0086 μmol/kg	[3]
Dog (Heidenhain pouch)	Intravenous	Pentagastrin	0.018 μmol/kg	[3]	
Dog (Heidenhain pouch)	Oral	Pentagastrin	0.020 μmol/kg	[3]	

Toxicological Data

Toxicology studies have established a preliminary safety profile for **(Rac)-Sograzepide**.

Parameter	Species	Study Duration	NOAEL (No- Observed- Adverse-Effect Level)	Reference
Repeat-Dose Toxicity	Rat	13 weeks	100 mg/kg/day	[1]
Dog	13 weeks	100 mg/kg/day	[1]	

Experimental Protocols General Considerations

- Compound Solubility: (Rac)-Sograzepide is a small molecule that may have limited aqueous solubility. The choice of vehicle is critical for achieving appropriate dissolution and bioavailability.
- Vehicle Selection: For oral administration, common vehicles include aqueous solutions of suspending agents like methylcellulose or carboxymethylcellulose, often with a surfactant



such as Tween 80. For intravenous administration, sterile saline or solutions containing cosolvents like polyethylene glycol (PEG) or ethanol may be used, ensuring the final formulation is isotonic and has a physiological pH.[4][5][6][7][8][9]

Oral Administration Protocol (Rodent Model - Gavage)

This protocol is a general guideline and may require optimization based on specific experimental needs.

- Preparation of Formulation:
 - For a suspension, weigh the required amount of (Rac)-Sograzepide.
 - Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
 - Gradually add the vehicle to the powdered compound while triturating to form a homogenous suspension.
 - The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).
- Animal Handling and Dosing:
 - Animals should be fasted overnight prior to dosing to ensure consistent gastric emptying, unless contraindicated by the study design.
 - Gently restrain the animal.
 - Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel needle for rats).
 - Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
 - Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.



Observe the animal for any signs of distress post-administration.

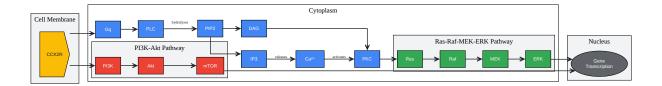
Intravenous Administration Protocol (Rodent Model - Tail Vein Injection)

- Preparation of Formulation:
 - Dissolve (Rac)-Sograzepide in a suitable sterile vehicle. A common vehicle for intravenous injection is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent system such as 10% ethanol, 30% polyethylene glycol 400, and 60% sterile water can be considered.
 - The formulation should be filtered through a 0.22 μm sterile filter before administration.
 - The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 1-5 mL/kg for rats).
- Animal Handling and Dosing:
 - Place the animal in a restraining device that allows for safe and clear access to the tail.
 - Warming the tail with a heat lamp or warm water can help dilate the veins, making injection easier.
 - Disinfect the injection site with 70% ethanol.
 - Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the formulation.
 - Insert the needle into one of the lateral tail veins and slowly inject the solution.
 - Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
 - Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations Signaling Pathway



The following diagram illustrates the downstream signaling pathways activated upon the binding of agonists like gastrin to the CCK2 receptor, which is antagonized by **(Rac)-Sograzepide**.



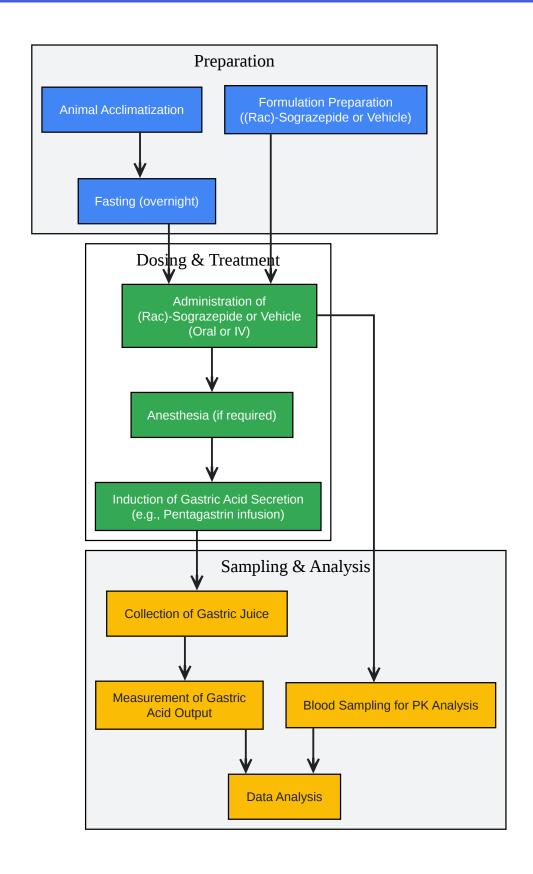
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Caption: CCK2 Receptor Signaling Cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **(Rac)-Sograzepide** in a preclinical model of gastric acid secretion.





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